molecular formula C15H16O B11890306 1-(4-Ethylnaphthalen-2-yl)propan-1-one

1-(4-Ethylnaphthalen-2-yl)propan-1-one

Cat. No.: B11890306
M. Wt: 212.29 g/mol
InChI Key: ZEZDUSAMMSTKIE-UHFFFAOYSA-N
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Description

1-(4-Ethylnaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C15H16O It belongs to the class of aromatic ketones and is characterized by the presence of a naphthalene ring substituted with an ethyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylnaphthalen-2-yl)propan-1-one can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-ethylnaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylnaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-(4-ethylnaphthalen-2-yl)propanoic acid.

    Reduction: Formation of 1-(4-ethylnaphthalen-2-yl)propan-1-ol.

    Substitution: Formation of halogenated derivatives such as 1-(4-bromoethylnaphthalen-2-yl)propan-1-one.

Scientific Research Applications

1-(4-Ethylnaphthalen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-ethylnaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethylnaphthalen-2-yl)propan-1-one can be compared with other similar compounds such as:

    1-(4-Methylnaphthalen-2-yl)propan-1-one: Differing by the presence of a methyl group instead of an ethyl group, this compound exhibits slightly different chemical reactivity and biological activity.

    1-(4-Isopropylnaphthalen-2-yl)propan-1-one: The isopropyl group introduces steric hindrance, affecting the compound’s reactivity and interaction with biological targets.

    1-(4-Butylnaphthalen-2-yl)propan-1-one: The longer alkyl chain influences the compound’s solubility and hydrophobic interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-(4-ethylnaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C15H16O/c1-3-11-9-13(15(16)4-2)10-12-7-5-6-8-14(11)12/h5-10H,3-4H2,1-2H3

InChI Key

ZEZDUSAMMSTKIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=CC=CC=C21)C(=O)CC

Origin of Product

United States

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